molecular formula C13H14O2 B12569905 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one)

6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one)

Cat. No.: B12569905
M. Wt: 202.25 g/mol
InChI Key: AEWCNPOKYFDMMA-UHFFFAOYSA-N
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Description

6-Tert-butylchromone, also known as 6-tert-butyl-4H-chromene-4-one, is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.252 g/mol It is a derivative of chromone, characterized by the presence of a tert-butyl group at the 6th position of the chromone ring

Preparation Methods

The synthesis of 6-tert-butylchromone involves several steps, typically starting with the appropriate substituted benzaldehyde. One common synthetic route includes the condensation of 6-tert-butyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation to yield the desired chromone. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Tert-butylchromone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the chromone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-tert-butylchromone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, potentially interacting with enzymes and receptors involved in these processes. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

6-Tert-butylchromone can be compared with other chromone derivatives, such as:

    7-Hydroxychromone: Known for its fluorescence properties.

    Flavone: A naturally occurring compound with various biological activities.

    Coumarin: Widely used in perfumes and as a precursor for anticoagulant drugs. The uniqueness of 6-tert-butylchromone lies in its tert-butyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-tert-butylchromen-4-one

InChI

InChI=1S/C13H14O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3

InChI Key

AEWCNPOKYFDMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=CC2=O

Origin of Product

United States

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